molecular formula C8H15ClF3N B13510021 rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis

Katalognummer: B13510021
Molekulargewicht: 217.66 g/mol
InChI-Schlüssel: UGPXEIZDHSQBQB-ZJLYAJKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis: is a chemical compound with a piperidine ring structure. This compound is characterized by the presence of an ethyl group at the 2-position and a trifluoromethyl group at the 4-position, both in the cis configuration. The hydrochloride salt form enhances its solubility in water, making it useful for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the piperidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    rac-(2R,4R)-2-methyl-4-(trifluoromethyl)piperidine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    rac-(2R,4R)-2-ethyl-4-(fluoromethyl)piperidine hydrochloride: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis is unique due to the presence of both an ethyl group and a trifluoromethyl group in the cis configuration. This specific arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C8H15ClF3N

Molekulargewicht

217.66 g/mol

IUPAC-Name

(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C8H14F3N.ClH/c1-2-7-5-6(3-4-12-7)8(9,10)11;/h6-7,12H,2-5H2,1H3;1H/t6-,7-;/m1./s1

InChI-Schlüssel

UGPXEIZDHSQBQB-ZJLYAJKPSA-N

Isomerische SMILES

CC[C@@H]1C[C@@H](CCN1)C(F)(F)F.Cl

Kanonische SMILES

CCC1CC(CCN1)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.